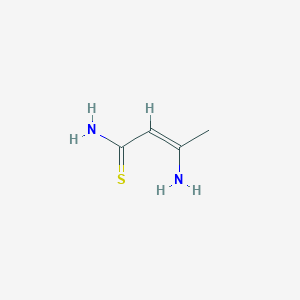
2-(phenoxymethyl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenoxymethyl)pyrimidine-4-carboxylic acid, also known as PMPCA, is a small organic molecule with a wide range of applications in chemistry, biochemistry and pharmacology. PMPCA is a versatile molecule that can be used as a building block in the synthesis of a variety of compounds, and as an important intermediate in the synthesis of drugs, agrochemicals and other organic compounds. PMPCA is also a useful tool in scientific research, as it can be used to study the biochemical and physiological effects of various compounds on living organisms.
Wirkmechanismus
The mechanism of action of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid is not completely understood, but it is believed to involve the inhibition of certain enzymes in the body. This compound is believed to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of toxins and pollutants. This compound is also believed to inhibit the activity of certain enzymes involved in the synthesis of hormones, as well as enzymes involved in the synthesis of certain proteins.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of toxins and pollutants. This compound has also been shown to inhibit the activity of certain enzymes involved in the synthesis of hormones, as well as enzymes involved in the synthesis of certain proteins. Additionally, this compound has been shown to have anti-inflammatory and antifungal properties, as well as the ability to reduce the symptoms of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid in laboratory experiments has a number of advantages, including the fact that it is relatively inexpensive, easy to synthesize, and non-toxic. Additionally, this compound can be used to study the effects of a wide variety of compounds on living organisms. However, there are also a number of limitations to using this compound in laboratory experiments, including the fact that it is not always possible to accurately predict the effects of this compound on living organisms, and the fact that the effects of this compound can vary depending on the concentration of the compound.
Zukünftige Richtungen
The potential future directions for the use of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid are numerous. This compound could be used to develop new drugs and treatments for a variety of diseases, as well as to develop new agrochemicals and other organic compounds. Additionally, this compound could be used to study the effects of environmental toxins and pollutants on living organisms. Finally, this compound could be used to study the effects of certain hormones on the body, as well as the effects of certain dietary supplements.
Synthesemethoden
2-(phenoxymethyl)pyrimidine-4-carboxylic acid can be synthesized in a variety of ways, including the use of a Grignard reaction and the use of a Friedel-Crafts reaction. The Grignard reaction involves the addition of a Grignard reagent to a carbonyl group in an organic compound, resulting in the formation of an alcohol. The Friedel-Crafts reaction involves the use of an alkyl halide and an acid catalyst to form a new carbon-carbon bond. Both of these methods are commonly used to synthesize this compound from simple starting materials.
Wissenschaftliche Forschungsanwendungen
2-(phenoxymethyl)pyrimidine-4-carboxylic acid is widely used in scientific research, as it can be used to study the biochemical and physiological effects of various compounds on living organisms. This compound can be used to study the effects of drugs on the body, as well as the effects of environmental toxins and pollutants. This compound can also be used to study the effects of certain hormones on the body, as well as the effects of certain dietary supplements. This compound can also be used to study the effects of certain enzymes and proteins on the body.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(phenoxymethyl)pyrimidine-4-carboxylic acid involves the reaction of 2-chloromethylpyrimidine-4-carboxylic acid with phenol in the presence of a base to form 2-(phenoxymethyl)pyrimidine-4-carboxylic acid.", "Starting Materials": [ "2-chloromethylpyrimidine-4-carboxylic acid", "Phenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add phenol to a solution of 2-chloromethylpyrimidine-4-carboxylic acid in a suitable solvent (e.g. DMF)", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and acidify with hydrochloric acid", "Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)" ] } | |
CAS-Nummer |
1485583-26-3 |
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



